Imitrodast
Overview
Description
Imitrodast is a small molecule inhibitor of thromboxane A2 synthase (TXA2 synthase), which plays a crucial role in the biosynthesis of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation. This compound has been investigated for its potential therapeutic applications in treating immune system disorders, respiratory disorders, and cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imitrodast involves several key steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Core Structure: The core structure of this compound is typically synthesized through a series of condensation reactions involving aromatic aldehydes and amines.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups necessary for the biological activity of the compound. This may include nitration, reduction, and sulfonation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves:
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize impurities.
Automation and Scale-Up: The process is automated and scaled up using industrial reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Imitrodast undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the molecule.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study structure-activity relationships or improve pharmacokinetic properties.
Scientific Research Applications
Chemistry: Used as a tool compound to study the inhibition of thromboxane A2 synthase and its effects on biochemical pathways.
Biology: Investigated for its role in modulating immune responses and inflammation.
Industry: Potential applications in the development of new drugs targeting thromboxane A2 synthase and related pathways.
Mechanism of Action
Imitrodast exerts its effects by inhibiting thromboxane A2 synthase, thereby reducing the production of thromboxane A2. This leads to decreased vasoconstriction and platelet aggregation, which can be beneficial in treating cardiovascular and respiratory conditions. The molecular targets include the active site of thromboxane A2 synthase, where this compound binds and prevents the enzyme from catalyzing the conversion of prostaglandin H2 to thromboxane A2 .
Comparison with Similar Compounds
Similar Compounds
Ozagrel: Another thromboxane A2 synthase inhibitor used in the treatment of cerebrovascular disorders.
Seratrodast: A thromboxane receptor antagonist used for asthma treatment.
Picotamide: Inhibits both thromboxane synthase and thromboxane receptors, used for peripheral vascular diseases.
Uniqueness of Imitrodast
This compound is unique due to its specific inhibition of thromboxane A2 synthase without affecting thromboxane receptors. This selective inhibition can lead to fewer side effects compared to compounds that target both the enzyme and the receptor.
Properties
IUPAC Name |
2-(imidazol-1-ylmethyl)-4,5-dihydro-1-benzothiophene-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c16-13(17)10-2-1-9-5-11(18-12(9)6-10)7-15-4-3-14-8-15/h3-6,8H,1-2,7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBSZXUPPSXPAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C1C(=O)O)SC(=C2)CN3C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70150829 | |
Record name | Imitrodast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70150829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114686-12-3 | |
Record name | Imitrodast [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114686123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imitrodast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70150829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IMITRODAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCQ5G1KFHN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.